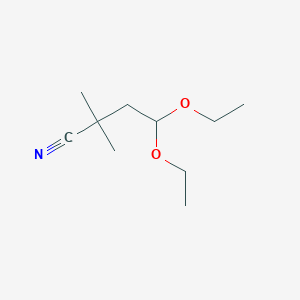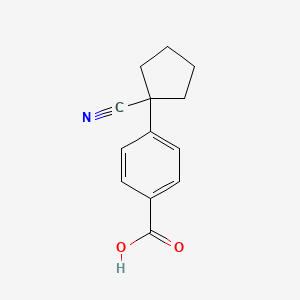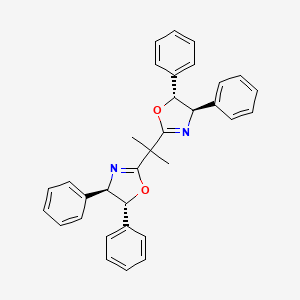
N-(5-Bromoquinoxalin-6-yl)cyanamide
Descripción general
Descripción
N-(5-Bromoquinoxalin-6-yl)cyanamide is a chemical compound with the molecular formula C9H5BrN4 and a molecular weight of 249.07 g/mol . This compound is characterized by the presence of a bromine atom attached to a quinoxaline ring, which is further connected to a cyanamide group. It is used in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
Target of Action
(5-Bromo-6-quinoxalinyl)cyanamide, also known as N-(5-Bromoquinoxalin-6-yl)cyanamide or Cyanamide, (5-bromo-6-quinoxalinyl)-(9CI), is a reactant in the synthesis of Brimondine , an α2-Adrenoceptor agonist . The primary targets of this compound are therefore likely to be α2-Adrenoceptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(5-Bromoquinoxalin-6-yl)cyanamide can be synthesized through the reaction of 5-bromoquinoxalin-6-amine with cyanamide in the presence of hydrochloric acid in refluxing dioxane . The reaction conditions typically involve maintaining the reaction mixture at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Bromoquinoxalin-6-yl)cyanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the quinoxaline ring can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as phenyl cyanate and potassium hydride in tetrahydrofuran can be used for substitution reactions.
Cyclization Reactions: Reagents like ethyl glycinate in refluxing ethanol are used for cyclization reactions.
Major Products Formed
Substitution Reactions: Products such as N-(5-bromoquinoxalin-6-yl)carbamic acid phenyl ester can be formed.
Cyclization Reactions: Products like 2-(5-bromoquinoxalin-6-imino)imidazolidin-4-one can be formed.
Aplicaciones Científicas De Investigación
N-(5-Bromoquinoxalin-6-yl)cyanamide is utilized in various scientific research fields, including:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological targets.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromo-6-quinoxalinyl)cyanamide: This compound is closely related and is also used in the synthesis of Brimonidine.
N-(5-Bromoquinoxalin-6-yl)guanidine: Another similar compound used in various chemical reactions.
Uniqueness
N-(5-Bromoquinoxalin-6-yl)cyanamide is unique due to its specific substitution pattern on the quinoxaline ring and the presence of the cyanamide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Propiedades
IUPAC Name |
(5-bromoquinoxalin-6-yl)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4/c10-8-6(14-5-11)1-2-7-9(8)13-4-3-12-7/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNRNAIKQPMCFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1NC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}-N-methylcarbamate](/img/structure/B3324312.png)
![(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol](/img/structure/B3324317.png)

![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3324329.png)



![4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol](/img/structure/B3324372.png)
